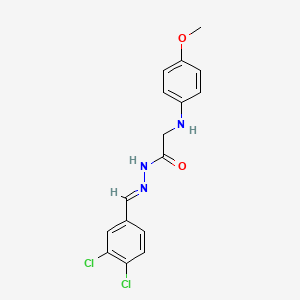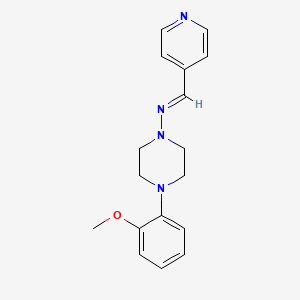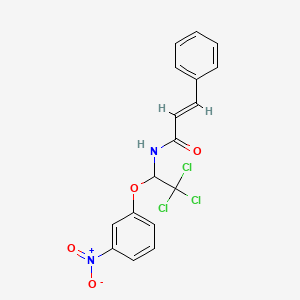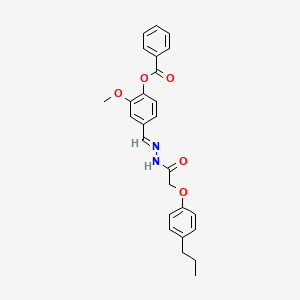
N'-(3,4-Dichlorobenzylidene)-2-(4-methoxyanilino)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(3,4-Dichlorobenzylidene)-2-(4-methoxyanilino)acetohydrazide is a synthetic organic compound characterized by its unique chemical structure It is composed of a dichlorobenzylidene group, a methoxyanilino group, and an acetohydrazide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,4-Dichlorobenzylidene)-2-(4-methoxyanilino)acetohydrazide typically involves the condensation of 3,4-dichlorobenzaldehyde with 2-(4-methoxyanilino)acetohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of automated reactors, continuous flow systems, and advanced purification methods to ensure the consistent quality of the final product.
化学反応の分析
Types of Reactions
N’-(3,4-Dichlorobenzylidene)-2-(4-methoxyanilino)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms. Substitution reactions can result in a wide range of substituted derivatives.
科学的研究の応用
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research has indicated possible therapeutic applications, including antimicrobial and anticancer properties.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N’-(3,4-Dichlorobenzylidene)-2-(4-methoxyanilino)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
3,4-Dichlorobenzylidene derivatives: Compounds with similar dichlorobenzylidene groups.
Methoxyanilino derivatives: Compounds containing methoxyanilino groups.
Acetohydrazide derivatives: Compounds with acetohydrazide moieties.
Uniqueness
N’-(3,4-Dichlorobenzylidene)-2-(4-methoxyanilino)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
303083-53-6 |
|---|---|
分子式 |
C16H15Cl2N3O2 |
分子量 |
352.2 g/mol |
IUPAC名 |
N-[(E)-(3,4-dichlorophenyl)methylideneamino]-2-(4-methoxyanilino)acetamide |
InChI |
InChI=1S/C16H15Cl2N3O2/c1-23-13-5-3-12(4-6-13)19-10-16(22)21-20-9-11-2-7-14(17)15(18)8-11/h2-9,19H,10H2,1H3,(H,21,22)/b20-9+ |
InChIキー |
VTECIAFKYXCICH-AWQFTUOYSA-N |
異性体SMILES |
COC1=CC=C(C=C1)NCC(=O)N/N=C/C2=CC(=C(C=C2)Cl)Cl |
正規SMILES |
COC1=CC=C(C=C1)NCC(=O)NN=CC2=CC(=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl (2E)-2-[3-(acetyloxy)-4-methoxybenzylidene]-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11972614.png)
![2-{[2-(biphenyl-4-yl)-2-oxoethyl]sulfanyl}-5-phenyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11972621.png)

![4-({(E)-[4-(Methylsulfanyl)phenyl]methylidene}amino)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11972642.png)
![4-[2-(4-bromophenyl)-7,9-dichloro-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]-N,N-dimethylaniline](/img/structure/B11972647.png)
![2-(4-benzyl-1-piperazinyl)-N'-[(E)-(3-bromophenyl)methylidene]acetohydrazide](/img/structure/B11972651.png)
![5-[(3-Methoxyphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione](/img/structure/B11972654.png)


![methyl (2E)-2-(2,5-dimethoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11972672.png)
![2-[(4-Chlorobenzyl)thio]-5-[(2-methyl-2-propenyl)thio]-1,3,4-thiadiazole](/img/structure/B11972678.png)

![(5Z)-3-sec-butyl-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11972686.png)
